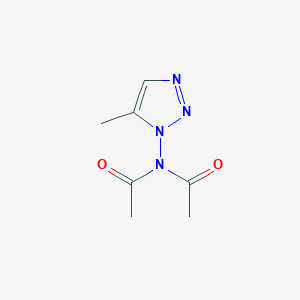
N-acetyl-N-(5-methyltriazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-N-(5-methyltriazol-1-yl)acetamide, also known as AMTAC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of acetamide and contains a triazole ring, which gives it unique properties that make it an interesting subject for further investigation.
Mecanismo De Acción
The mechanism of action of N-acetyl-N-(5-methyltriazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This leads to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemical and Physiological Effects
N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects in scientific research. These include the inhibition of cell growth and the induction of apoptosis in cancer cells, the protection of neurons in neurodegenerative diseases, and the improvement of cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-acetyl-N-(5-methyltriazol-1-yl)acetamide in scientific research is its unique properties, which make it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. However, one limitation of using N-acetyl-N-(5-methyltriazol-1-yl)acetamide in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study subjects.
Direcciones Futuras
There are many potential future directions for research on N-acetyl-N-(5-methyltriazol-1-yl)acetamide. Some possible areas of investigation include:
- Further studies on the mechanism of action of N-acetyl-N-(5-methyltriazol-1-yl)acetamide and its effects on specific signaling pathways and enzymes involved in cancer and neurodegenerative diseases.
- Development of new therapies for cancer and neurodegenerative diseases based on the properties of N-acetyl-N-(5-methyltriazol-1-yl)acetamide.
- Investigation of the potential use of N-acetyl-N-(5-methyltriazol-1-yl)acetamide as a diagnostic tool for cancer and neurodegenerative diseases.
- Exploration of the potential side effects of N-acetyl-N-(5-methyltriazol-1-yl)acetamide and ways to mitigate these effects in order to improve its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, N-acetyl-N-(5-methyltriazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its unique properties make it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of N-acetyl-N-(5-methyltriazol-1-yl)acetamide involves the reaction of acetic anhydride with 5-methyl-1H-1,2,3-triazole-4-carboxamide in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of N-acetyl-N-(5-methyltriazol-1-yl)acetamide, which can be purified and isolated for further use in scientific research.
Aplicaciones Científicas De Investigación
N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been studied for its potential application in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies.
In Alzheimer's disease research, N-acetyl-N-(5-methyltriazol-1-yl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models. This suggests that it may have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
181756-73-0 |
|---|---|
Nombre del producto |
N-acetyl-N-(5-methyltriazol-1-yl)acetamide |
Fórmula molecular |
C7H10N4O2 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
N-acetyl-N-(5-methyltriazol-1-yl)acetamide |
InChI |
InChI=1S/C7H10N4O2/c1-5-4-8-9-11(5)10(6(2)12)7(3)13/h4H,1-3H3 |
Clave InChI |
SBSHEAXEQQVHPM-UHFFFAOYSA-N |
SMILES |
CC1=CN=NN1N(C(=O)C)C(=O)C |
SMILES canónico |
CC1=CN=NN1N(C(=O)C)C(=O)C |
Sinónimos |
Acetamide, N-acetyl-N-(5-methyl-1H-1,2,3-triazol-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



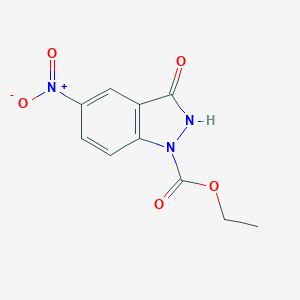

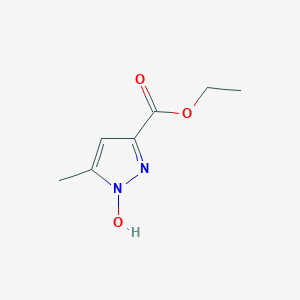

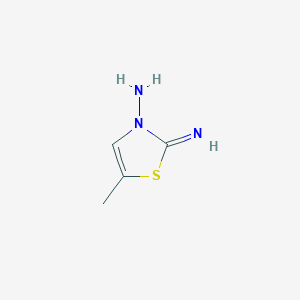
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)


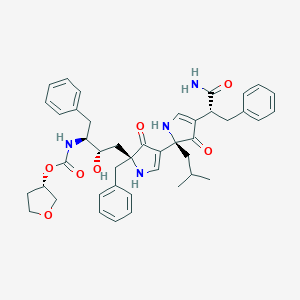
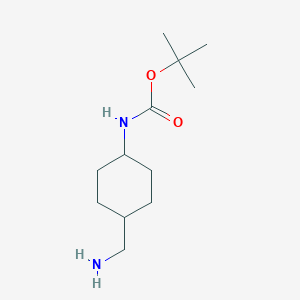
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
